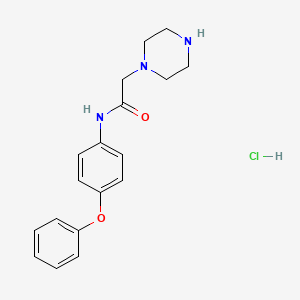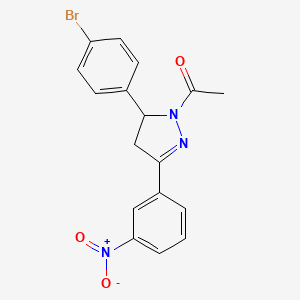
2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as FMA, is a chemical compound that has been widely studied for its potential applications in scientific research. FMA is a member of the acetamide family of compounds and has been found to have a number of interesting properties that make it an attractive target for further investigation.
Mecanismo De Acción
2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide has been found to inhibit the activity of COX-2 and PDE4 through a number of different mechanisms, including the binding of the compound to the active site of the enzyme and the disruption of the enzyme's catalytic activity. 2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit COX-2.
Biochemical and Physiological Effects
2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide has been found to have a number of interesting biochemical and physiological effects, including the inhibition of COX-2 and PDE4, as well as the induction of apoptosis in certain cancer cell lines. 2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide has also been found to have antioxidant properties, which may be related to its ability to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide has a number of advantages for use in laboratory experiments, including its relatively low cost, ease of synthesis, and well-characterized properties. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of different future directions for research on 2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for a variety of different diseases, and the exploration of its potential as a tool for studying the mechanisms of enzyme inhibition and other biochemical processes. Further studies are also needed to fully understand the potential benefits and limitations of 2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide in laboratory experiments and clinical settings.
Aplicaciones Científicas De Investigación
2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide has been studied for its potential applications in a number of different areas of scientific research, including medicinal chemistry, pharmacology, and biochemistry. One area of particular interest is its potential as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in a number of different physiological processes.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-4-2-3-13(9-15)17-16(19)11-21-14-7-5-12(10-18)6-8-14/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJJHGZLZYIERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4135710.png)
![3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B4135716.png)
![N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135723.png)

![ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4135745.png)

![7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135759.png)
![1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4135766.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
![3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4135779.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2-piperidinecarboxylic acid](/img/structure/B4135788.png)


![5,6-dimethyl-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B4135815.png)